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Compound of Interest

Compound Name: Tigapotide

Cat. No.: B15581151 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational peptide therapeutic,

Tigapotide, against the established standard-of-care chemotherapies, docetaxel and

cabazitaxel, for the treatment of prostate cancer. The information is compiled from preclinical

and clinical trial data to support research and development efforts in oncology.

Executive Summary
Tigapotide (also known as PCK3145) is a synthetic peptide derived from the Prostate

Secretory Protein of 94 amino acids (PSP94), a protein whose expression is downregulated in

advanced prostate cancer.[1][2] Preclinical and early clinical data suggest that Tigapotide may

act as a signal transduction inhibitor with anti-tumor, anti-angiogenic, and anti-metastatic

properties.[1][3] The current standard-of-care for metastatic castration-resistant prostate cancer

(mCRPC) includes taxane-based chemotherapies such as docetaxel and cabazitaxel, which

have demonstrated a survival benefit in large-scale Phase III clinical trials. These agents

function by stabilizing microtubules, leading to cell cycle arrest and apoptosis. This guide will

present the available data on their respective mechanisms of action, efficacy, and safety

profiles.
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Due to the different stages of development, a direct comparison of Phase III clinical trial data is

not possible. The following tables summarize the available quantitative data for Tigapotide and

the standard-of-care chemotherapies.

Table 1: Tigapotide (PCK3145) - Summary of Preclinical
and Early Clinical Data

Endpoint Result Experimental Model

Tumor Growth Inhibition
Dose-dependent decrease in

primary tumor volume.

Syngeneic rat prostate cancer

model (MatLyLu cells).[2][4][5]

Metastasis Inhibition

Significant delay in the

development of skeletal

metastases.

In vivo rat model with

intracardiac inoculation of

MatLyLu cells.[2][5][6]

Biomarker Modulation

Declines in Matrix

Metalloproteinase-9 (MMP-9)

levels.

Phase I clinical trial in patients

with castrate metastatic

prostate cancer.[1]

PSA Response

PSA doubling time increased

from 4 to 8 months in one

patient.

Phase I clinical trial in patients

with castrate metastatic

prostate cancer.[1]

Safety

Well-tolerated with no

observed adverse events in

the Phase I trial.

Phase I clinical trial in patients

with castrate metastatic

prostate cancer.[1]

Table 2: Docetaxel - Summary of Key Phase III Clinical
Trial Data in mCRPC
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Trial
Treatment
Arm

Control
Arm

Median
Overall
Survival

Median
Progressio
n-Free
Survival

PSA
Response
Rate (≥50%
decline)

TAX 327

Docetaxel (75

mg/m² q3w) +

Prednisone

Mitoxantrone

+ Prednisone
18.9 months Not Reported 45%

SWOG 9916

Docetaxel (60

mg/m² q3w) +

Estramustine

Mitoxantrone

+ Prednisone
17.5 months 6.3 months 50%

Table 3: Cabazitaxel - Summary of Key Phase III Clinical
Trial Data in mCRPC

Trial
Treatment
Arm

Control
Arm

Median
Overall
Survival

Median
Progressio
n-Free
Survival

PSA
Response
Rate (≥50%
decline)

TROPIC

(Second-line)

Cabazitaxel

(25 mg/m²) +

Prednisone

Mitoxantrone

+ Prednisone
15.1 months 2.8 months 39.2%

FIRSTANA

(First-line)

Cabazitaxel

(25 mg/m²) +

Prednisone

Docetaxel +

Prednisone
25.2 months 5.1 months Not Reported

Experimental Protocols
Tigapotide (PCK3145) Phase I Clinical Trial Methodology
A Phase I study was conducted to evaluate the safety, pharmacokinetics, and biological effects

of Tigapotide in patients with castrate metastatic prostate cancer who had failed previous

therapies.

Study Design: Open-label, dose-escalation study.
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Patient Population: Patients with castrate metastatic prostate cancer with evidence of

disease progression.

Treatment Regimen: Two cohorts of 10 patients each received either 7.5 mg/m² of

Tigapotide twice weekly or 15 mg/m² weekly. Treatment was administered for four weeks,

followed by a two-week observation period. Patients with stable disease could receive

additional two-month cycles.

Assessments: Safety was monitored through the recording of adverse events. Biological

activity was assessed by measuring plasma levels of MMP-9. Efficacy was evaluated

through Prostate-Specific Antigen (PSA) levels and imaging scans at baseline and at weeks

2, 4, and 6.[1]

Standard-of-Care Chemotherapy: Representative Phase
III Trial Protocols

Study Design: A multicenter, randomized, open-label Phase III trial.

Patient Population: 1006 men with metastatic hormone-refractory prostate cancer.

Treatment Arms:

Docetaxel 75 mg/m² intravenously every 3 weeks plus prednisone 5 mg orally twice daily.

Docetaxel 30 mg/m² intravenously weekly for 5 of 6 weeks plus prednisone 5 mg orally

twice daily.

Mitoxantrone 12 mg/m² intravenously every 3 weeks plus prednisone 5 mg orally twice

daily.

Primary Endpoint: Overall survival.

Secondary Endpoints: Pain response, PSA response, and quality of life.

Study Design: A multinational, randomized, open-label Phase III trial.
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Patient Population: 755 men with mCRPC who had progressed during or after docetaxel-

based therapy.

Treatment Arms:

Cabazitaxel 25 mg/m² intravenously every 3 weeks plus prednisone 10 mg orally daily.

Mitoxantrone 12 mg/m² intravenously every 3 weeks plus prednisone 10 mg orally daily.

Primary Endpoint: Overall survival.

Secondary Endpoints: Progression-free survival, tumor response rate, PSA response, and

safety.

Signaling Pathways and Mechanisms of Action
Tigapotide (PCK3145) Signaling Pathway
Tigapotide's mechanism of action is linked to its origin from Prostate Secretory Protein 94

(PSP94). PSP94 and its derivatives are believed to act as signal transduction inhibitors,

inducing apoptosis and inhibiting metastasis-related enzymes like MMP-9.
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Caption: Proposed signaling pathway for Tigapotide in prostate cancer.
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Standard-of-Care Chemotherapy (Taxanes) Signaling
Pathway
Docetaxel and cabazitaxel are taxane chemotherapies that share a common mechanism of

action targeting microtubules, which are essential for cell division.
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Caption: Mechanism of action of taxane chemotherapy in prostate cancer.

Experimental Workflow: Clinical Trial Design
The following diagram illustrates a generalized workflow for a randomized controlled clinical

trial, representative of the Phase III studies for standard-of-care chemotherapies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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